molecular formula C18H14FN3O2S B2369783 2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide CAS No. 1207049-52-2

2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide

Cat. No.: B2369783
CAS No.: 1207049-52-2
M. Wt: 355.39
InChI Key: KXDYCWVAHBPACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a fluorine atom and a thiophene ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Urea Derivative: The initial step involves the reaction of 2-aminophenylthiophene with an isocyanate to form the urea derivative.

    Fluorination: The urea derivative is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amidation: The final step involves the reaction of the fluorinated urea derivative with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide or urea derivatives.

    Substitution: Substituted benzamide derivatives with different functional groups.

Scientific Research Applications

2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-fluoro-N-(2-(3-(furan-2-yl)ureido)phenyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The thiophene ring also contributes to its unique electronic properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-13-7-2-1-6-12(13)17(23)20-14-8-3-4-9-15(14)21-18(24)22-16-10-5-11-25-16/h1-11H,(H,20,23)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDYCWVAHBPACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.